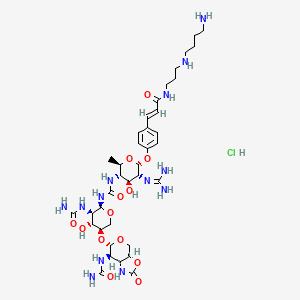![molecular formula C11H12Cl3N B1669140 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 86215-36-3](/img/structure/B1669140.png)
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is a chemical compound with the molecular formula C12H14Cl3N .
Synthesis Analysis
The synthesis of similar bicyclo[3.1.0]hexane compounds involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Chemical Reactions Analysis
The chemical reactions involving similar compounds are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Wissenschaftliche Forschungsanwendungen
-
Bicyclo[2.1.1]hexane Compounds
- Field : Organic & Biomolecular Chemistry .
- Application : These compounds are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .
- Methods : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
- Results : This approach has led to the preparation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .
-
3,4-Dichlorophenylhydrazine Hydrochloride
- Field : Chemical Manufacturing .
- Application : This compound is used to prepare ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- Field : Protein Labeling & Crosslinking .
- Application : EDC is a carboxyl- and amine-reactive zero-length crosslinker .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- Field : Protein Labeling & Crosslinking .
- Application : EDC is a carboxyl- and amine-reactive zero-length crosslinker .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N.ClH/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11;/h1-3,8,14H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGBHVBIOJBGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride | |
CAS RN |
86215-36-3 | |
| Record name | 3-Azabicyclo[3.1.0]hexane, 1-(3,4-dichlorophenyl)-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(2R,3R)-2,3-diphenylcyclopropyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1669073.png)


